

# Technical Support Center: Improving Accuracy of Krypton-85 Groundwater Dating Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Krypton-85**  
Cat. No.: **B077114**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of **Krypton-85** ( $^{85}\text{Kr}$ ) groundwater dating models.

## Frequently Asked Questions (FAQs)

**Q1:** What is **Krypton-85** and why is it used for groundwater dating?

**A1:** **Krypton-85** ( $^{85}\text{Kr}$ ) is a radioactive isotope of the noble gas krypton with a half-life of approximately 10.76 years.<sup>[1]</sup> Its primary source in the atmosphere is from the reprocessing of nuclear fuel, which has led to a well-documented increase in its atmospheric concentration since the 1950s.<sup>[2][3]</sup> Because  $^{85}\text{Kr}$  is chemically inert and its atmospheric input function is well-known, it serves as an excellent tracer for dating young groundwater, typically in the range of 2 to 55 years.<sup>[2][4]</sup>

**Q2:** What are the primary sources of error in  $^{85}\text{Kr}$  groundwater dating?

**A2:** The main sources of error include:

- Atmospheric Contamination: Introduction of modern air into the groundwater sample during collection can significantly alter the  $^{85}\text{Kr}$  concentration, leading to an underestimation of the groundwater age.

- **Groundwater Mixing:** A groundwater sample may be a mixture of waters with different ages. This is particularly common in wells with long screens.[\[5\]](#) The resulting  $^{85}\text{Kr}$  concentration will reflect an apparent age that may not accurately represent any single flow path.
- **Inaccurate Input Function:** The  $^{85}\text{Kr}$  atmospheric concentration varies between the Northern and Southern Hemispheres and has fluctuated over time.[\[2\]](#)[\[3\]](#) Using an inappropriate input function for the recharge location and time can lead to significant age miscalculations.
- **Excess Air:** Air bubbles can become trapped in groundwater during recharge, dissolving and adding non-atmospheric gases to the water. This "excess air" can affect the concentration of dissolved gases and must be corrected for.

**Q3:** How does groundwater mixing affect  $^{85}\text{Kr}$  age determination?

**A3:** Groundwater mixing can lead to a non-unique interpretation of the  $^{85}\text{Kr}$  age. For instance, a mixture of very young water and very old ( $^{85}\text{Kr}$ -free) water can yield the same  $^{85}\text{Kr}$  concentration as a sample of a single age. The resulting "apparent age" will be biased towards the younger water component.[\[5\]](#) To address this, it is often necessary to use multiple environmental tracers (e.g.,  $^3\text{H}/^3\text{He}$ , CFCs) and apply lumped parameter models to deconvolve the different age components.[\[6\]](#)

**Q4:** What is "excess air" and how is it corrected for?

**A4:** "Excess air" refers to the component of dissolved gases in groundwater that is in excess of solubility equilibrium with the atmosphere. It results from the dissolution of trapped air bubbles in the subsurface. Correcting for excess air is crucial for accurate interpretation of dissolved gas tracers. This is typically done by measuring the concentrations of other noble gases, such as neon (Ne), which is relatively insensitive to temperature variations. The excess air component can then be quantified and subtracted from the measured gas concentrations.

**Q5:** Which analytical method is better for  $^{85}\text{Kr}$  analysis: Low-Level Counting (LLC) or Atom Trap Trace Analysis (ATTA)?

**A5:** Both LLC and ATTA are used for measuring  $^{85}\text{Kr}$  concentrations.

- **Low-Level Counting (LLC):** measures the beta decay of  $^{85}\text{Kr}$ . It requires larger sample volumes (200-4000 L of water) and has a longer analysis time.[\[7\]](#)

- Atom Trap Trace Analysis (ATTA) is a laser-based atom counting technique that is more sensitive and requires a much smaller sample size (50-100 L of water).[8] ATTA also has a higher throughput, allowing for more samples to be analyzed in a shorter period.[9] While ATTA is a more advanced technique, the choice may depend on sample availability, cost, and laboratory capabilities.

## Troubleshooting Guides

Problem 1: Discrepancy between  $^{85}\text{Kr}$  age and ages from other tracers (e.g.,  $^3\text{H}/^3\text{He}$ , CFCs).

| Possible Cause                                | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                 |
|-----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Groundwater Mixing                            | <ol style="list-style-type: none"><li>Review the well construction details. Long-screened wells are more susceptible to mixing.</li><li>Analyze for multiple tracers with different input functions and half-lives.</li><li>Apply lumped parameter models (e.g., piston-flow, exponential mixing models) to assess the possibility of a mixture of different age components.[10]</li></ol>                                            |
| Contamination or Degradation of Other Tracers | <ol style="list-style-type: none"><li>Chlorofluorocarbons (CFCs) can be affected by microbial degradation in anoxic environments or contamination from local sources.[4]</li><li>Tritium (<math>^3\text{H}</math>) concentrations can be influenced by subsurface production in certain geological settings.</li><li>Evaluate the hydrogeochemical conditions of the aquifer to assess the potential for tracer alteration.</li></ol> |
| Different Tracer Input Functions              | <ol style="list-style-type: none"><li>Ensure that the correct atmospheric input functions for the specific recharge location and time have been used for all tracers.[2][3]</li></ol>                                                                                                                                                                                                                                                 |

Problem 2: Suspected atmospheric contamination during sampling.

| Possible Cause                         | Troubleshooting Steps                                                                                                                                                                                                                                                                                                        |
|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Improper Sampling Technique            | <ol style="list-style-type: none"><li>1. Review the sampling protocol to ensure that low-flow sampling procedures were followed to minimize drawdown and turbulence.[11][12]</li><li>2. Check for leaks in the sampling tubing and connections.</li><li>3. Ensure that the sample was collected without headspace.</li></ol> |
| High Pumping Rates                     | <ol style="list-style-type: none"><li>1. High pumping rates can cause degassing and introduce atmospheric contamination.[8]</li><li>2. Use a packer system to isolate the sampling zone and minimize the volume of water purged.</li></ol>                                                                                   |
| Presence of Bubbles in the Sample Line | <ol style="list-style-type: none"><li>1. Visible bubbles in the sample tubing are a clear indicator of atmospheric contamination.</li><li>2. Purge the well until the water runs clear and free of bubbles before collecting the sample.</li></ol>                                                                           |

Problem 3: The calculated  $^{85}\text{Kr}$  age is older than expected based on the hydrogeological context.

| Possible Cause                              | Troubleshooting Steps                                                                                                                                                                                                                                               |
|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Contribution from Older, Deeper Groundwater | 1. The well may be drawing water from multiple aquifer layers with different ages. 2. Consider depth-specific sampling using packers to isolate different zones within the aquifer.                                                                                 |
| Incorrect Lumped Parameter Model            | 1. The chosen lumped parameter model may not accurately represent the flow system. 2. Test different models (e.g., piston flow, exponential mixing, dispersion model) and evaluate the goodness of fit to the multi-tracer data. <a href="#">[13]</a>               |
| Subsurface Production of $^{85}\text{Kr}$   | 1. While rare, subsurface production of $^{85}\text{Kr}$ from the fission of uranium and thorium in the aquifer matrix is a theoretical possibility in uranium-rich environments. This is generally considered negligible for most groundwater dating applications. |

## Data Presentation

Table 1: Comparison of Common Groundwater Dating Tracers for Young Groundwater

| Tracer                                              | Half-life (years)          | Typical Age Range | Advantages                                                                                                     | Disadvantages                                                                          |
|-----------------------------------------------------|----------------------------|-------------------|----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Krypton-85 ( <sup>85</sup> Kr)                      | 10.76[1]                   | 2 - 55 years[2]   | Chemically inert, well-defined atmospheric input function.[4]                                                  | Large sample volumes for LLC, potential for atmospheric contamination.[7]              |
| Tritium/Helium-3 ( <sup>3</sup> H/ <sup>3</sup> He) | 12.32 (for <sup>3</sup> H) | 0 - 60 years      | Robust against mixing to some extent, does not require a historical record of atmospheric concentrations. [14] | Requires measurement of two isotopes, potential for terrigenic helium interference.[5] |
| Chlorofluorocarbons (CFCs)                          | N/A                        | 1940s - present   | Small sample volume, relatively low analytical cost.                                                           | Susceptible to microbial degradation and local contamination.[4]                       |
| Sulfur Hexafluoride (SF <sub>6</sub> )              | N/A                        | 1970s - present   | Good tracer for very young water, rapidly increasing atmospheric concentration.                                | Can have non-atmospheric sources, requires sensitive analytical equipment.             |

Table 2: Historical Atmospheric <sup>85</sup>Kr Activity Concentrations (dpm/cc Kr)

| Year | Northern Hemisphere | Southern Hemisphere |
|------|---------------------|---------------------|
| 1960 | ~5                  | ~2                  |
| 1970 | ~15                 | ~10                 |
| 1980 | ~20                 | ~17                 |
| 1990 | ~25                 | ~21                 |
| 2000 | ~30                 | ~25                 |
| 2010 | ~35                 | ~29                 |
| 2020 | ~40                 | ~33                 |

Note: These are approximate average values. For precise dating, it is crucial to use a detailed and location-specific atmospheric  $^{85}\text{Kr}$  input function.[2][3][15]

## Experimental Protocols

Protocol 1: Low-Flow Groundwater Sampling for Dissolved Noble Gas Analysis (including  $^{85}\text{Kr}$ )

Objective: To collect a representative groundwater sample for dissolved noble gas analysis while minimizing atmospheric contamination.

Materials:

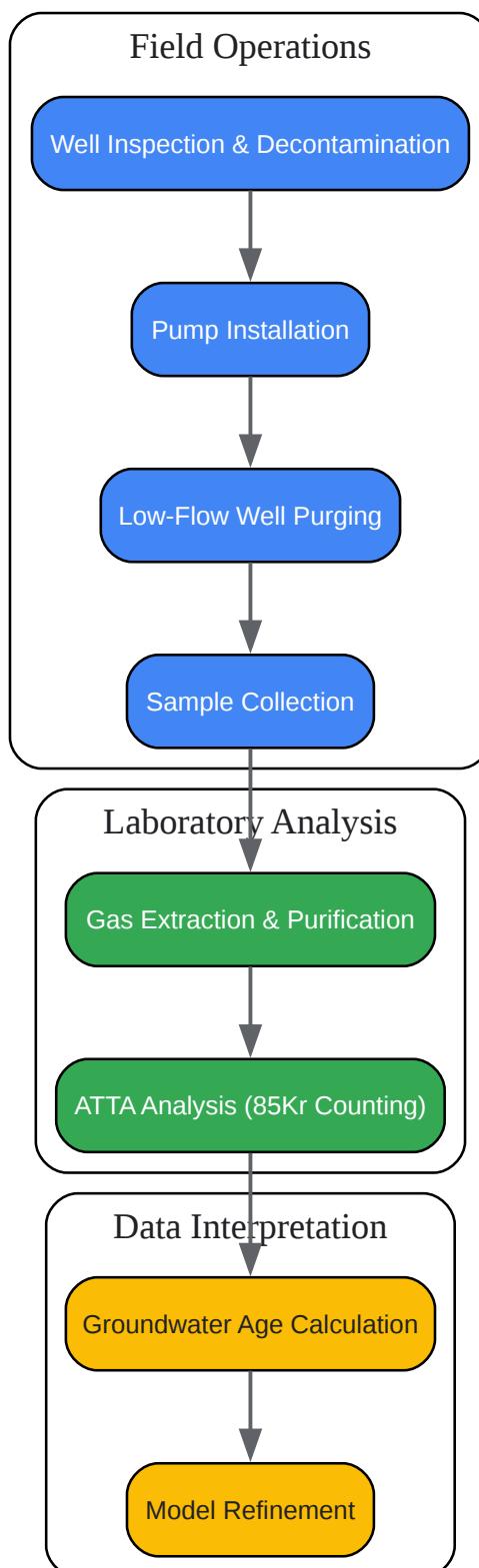
- Low-flow submersible or peristaltic pump with adjustable rate control.[11][12]
- Inert tubing (e.g., Teflon®, stainless steel).
- Flow-through cell with multi-parameter sonde (for monitoring pH, temperature, conductivity, dissolved oxygen, and redox potential).
- Water level meter.
- Sample collection vessels (e.g., copper tubes with pinch-off clamps, glass bottles with septa).

- Field logbook.

Procedure:

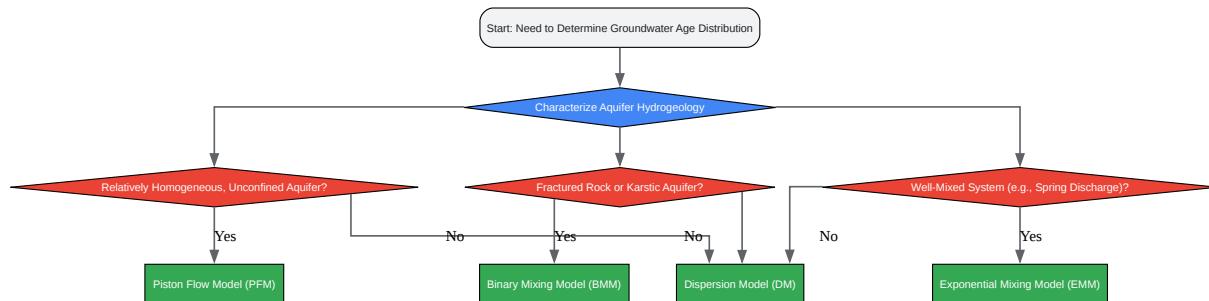
- Well Inspection: Before sampling, inspect the wellhead for any potential sources of contamination.
- Decontamination: Thoroughly decontaminate all sampling equipment that will come into contact with the groundwater.
- Pump Installation: Slowly lower the pump intake to the desired sampling depth within the well screen.
- Well Purging:
  - Begin pumping at a low rate (typically 0.1 to 0.5 L/min) to minimize drawdown.[11]
  - Monitor water quality parameters (pH, temperature, conductivity, dissolved oxygen) in the flow-through cell.
  - Continue purging until these parameters stabilize, indicating that fresh formation water is being drawn into the pump.
- Sample Collection:
  - Disconnect the flow-through cell and collect the sample directly from the pump outlet.
  - For copper tube samplers, allow the water to flow through the tube for several minutes to flush out any air before sealing both ends with pinch-off clamps.[16]
  - For glass bottles, allow the bottle to overflow to ensure no headspace remains before sealing.
- Sample Storage and Transport: Store samples on ice and transport them to the laboratory as soon as possible.

Protocol 2:  $^{85}\text{Kr}$  Analysis via Atom Trap Trace Analysis (ATTA)


Objective: To accurately measure the  $^{85}\text{Kr}/\text{Kr}$  ratio in a purified krypton gas sample.

Principle: ATTA is a laser-based technique that selectively traps and counts individual  $^{85}\text{Kr}$  atoms.[\[17\]](#)

Procedure Overview:


- Gas Extraction and Purification:
  - The dissolved gases are extracted from the water sample in a vacuum system.
  - The extracted gas mixture is then passed through a series of cryogenic traps and getters to separate krypton from other gases.[\[18\]](#)
- Sample Introduction: The purified krypton sample is introduced into the ATTA instrument.
- Atom Trapping and Counting:
  - A system of lasers is used to cool and trap neutral  $^{85}\text{Kr}$  atoms in a magneto-optical trap (MOT).[\[19\]](#)
  - The fluorescence of the trapped atoms is detected by a sensitive camera or photodiode, allowing for the counting of individual atoms.[\[19\]](#)
- Isotope Ratio Measurement: The number of  $^{85}\text{Kr}$  atoms is compared to the number of a stable krypton isotope (e.g.,  $^{83}\text{Kr}$ ) to determine the  $^{85}\text{Kr}/\text{Kr}$  ratio.
- Data Analysis: The measured isotope ratio is used in conjunction with the atmospheric  $^{85}\text{Kr}$  input function and a suitable groundwater flow model to calculate the groundwater age.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for  $^{85}\text{Kr}$  groundwater dating.

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting a lumped parameter model.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dating of shallow groundwater: Comparison of the transient tracers  $^{3}\text{H}/^{3}\text{He}$ , chlorofluorocarbons, and  $^{85}\text{Kr}$  [pubs.usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. Krypton-85 datasets of the northern and southern hemisphere collected over the past 60 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ideo.columbia.edu [ideo.columbia.edu]
- 5. books.gw-project.org [books.gw-project.org]

- 6. researchgate.net [researchgate.net]
- 7. water.llnl.gov [water.llnl.gov]
- 8. researchgate.net [researchgate.net]
- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 10. HESS - A multi-environmental tracer study to determine groundwater residence times and recharge in a structurally complex multi-aquifer system [hess.copernicus.org]
- 11. ndep.nv.gov [ndep.nv.gov]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
- 13. Manual on lumped parameter models used for the interpretation of environmental tracer data in groundwaters [inis.iaea.org]
- 14. ppegeo.igc.usp.br [ppegeo.igc.usp.br]
- 15. Atmospheric krypton-85 activity concentrations - Mendeley Data [data.mendeley.com]
- 16. researchgate.net [researchgate.net]
- 17. Global distribution of atmospheric  $^{85}\text{Kr}$ . A database for the verification of transport and mixing models [inis.iaea.org]
- 18. www-pub.iaea.org [www-pub.iaea.org]
- 19. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Technical Support Center: Improving Accuracy of Krypton-85 Groundwater Dating Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077114#improving-accuracy-of-krypton-85-groundwater-dating-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)